2-Methylimidazo[1,2-a]pyridin-8-ol
Overview
Description
2-Methylimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad range of biological activities and applications in medicinal chemistry, material science, and other fields .
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyridin-8-ol is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
One study has shown that a brominated derivative of 2-methylimidazo[1,2-a]pyridine exhibited antimicrobial properties against staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
2-Methylimidazo[1,2-a]pyridin-8-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound can modulate the activity of GABA A receptors, which are involved in neurotransmission . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, this compound can alter the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with CDKs results in the inhibition of these enzymes, thereby halting cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy . In vitro and in vivo studies have demonstrated that this compound can exert long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression . In the mitochondria, the compound can influence cellular metabolism and apoptosis . These findings underscore the importance of subcellular localization in determining the compound’s biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylimidazo[1,2-a]pyridin-8-ol can be synthesized through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common synthetic route involves the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine or iodine in the presence of a suitable solvent like chloroform.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridin-8-ol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridin-8-ol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities and applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Another important heterocyclic scaffold with significant applications in synthetic chemistry and drug development.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKYLVGNKWERLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356259 | |
Record name | 2-methylimidazo[1,2-a]pyridin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79707-11-2 | |
Record name | 2-methylimidazo[1,2-a]pyridin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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